molecular formula C20H12Cl2N2O2 B15284079 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol

Cat. No.: B15284079
M. Wt: 383.2 g/mol
InChI Key: SXHGJDDVGSBEQQ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol is a synthetic organic compound featuring a quinazoline core substituted with a phenol group linked via a 2,4-dichlorophenoxy moiety. The compound’s dichlorophenoxy group is associated with bioactivity, such as enzyme inhibition (e.g., COX-2) or antimicrobial effects, as seen in related molecules .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-12-9-10-18(15(22)11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,25H

InChI Key

SXHGJDDVGSBEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with a quinazoline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in the formation of quinones, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid quinazoline-phenol framework. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Primary Activity/Use Reference
2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol Quinazoline + phenol 2,4-Dichlorophenoxy Hypothetical anti-inflammatory
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) Phenol 2,4-Dichlorophenoxy + Cl Antimicrobial (disrupts lipid synthesis)
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic acid 2,4-Dichlorophenoxy + acetic acid Herbicidal (auxin mimic)
Quinconazole (triazolyl quinazolinone) Quinazolinone 1,2,4-Triazole + chlorophenyl Fungicidal (sterol biosynthesis inhibition)
Diclofop-acid (phenoxypropionate) Propionic acid 2,4-Dichlorophenoxy + phenoxy Herbicidal (ACCase inhibitor)
Key Findings :
  • Bioactivity: The dichlorophenoxy group enhances binding to biological targets. For example, triclosan inhibits bacterial enoyl-acyl carrier protein reductase , while 2,4-D mimics auxin in plants . The quinazoline core in compounds like quinconazole contributes to fungicidal activity by targeting cytochrome P450 enzymes .
  • Pharmacological Potential: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit selective COX-2 inhibition (~90% inhibition at 10 μM), suggesting that 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol may share anti-inflammatory properties .
  • Environmental Persistence: Chlorophenoxy compounds like 2,4-D and triclosan are resistant to degradation in wastewater, with removal rates ranging from 0–99.5% depending on treatment methods . The quinazoline group’s stability in 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol may pose similar environmental challenges.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol Triclosan 2,4-D Quinconazole
Molecular Weight (g/mol) ~375 (estimated) 289.5 221.0 372.2
LogP (lipophilicity) High (quinazoline + dichlorophenoxy) 4.76 2.81 3.92
Water Solubility Low 0.01 mg/L 900 mg/L 0.2 mg/L
Degradation Pathway Likely oxidative (quinazoline cleavage) Oxidative coupling Microbial degradation Photolysis
Key Findings :
  • Lipophilicity: The dichlorophenoxy group and aromatic rings confer high LogP values, enhancing membrane permeability but reducing water solubility.
  • Degradation: Triclosan undergoes oxidative coupling via manganese oxides, producing 2,4-dichlorophenol and quinone derivatives . Quinazoline derivatives like quinconazole are prone to photolytic degradation .

Biological Activity

The compound 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol is a derivative of quinazoline, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and herbicidal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Research indicates that derivatives of quinazoline, including 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol, may exhibit anticancer properties through several mechanisms:

  • Down-Regulation of c-Myc : The compound has been shown to stabilize the G-quadruplex structure in the c-myc promoter region, leading to decreased transcriptional activity. This down-regulation is associated with reduced ribosomal RNA synthesis and subsequent activation of the tumor suppressor protein p53, promoting apoptosis in cancer cells .
  • Inhibition of RNA Polymerase I : By disrupting the nucleolin/G-quadruplex complex, the compound affects RNA polymerase I activity, which is crucial for ribosomal RNA production. This mechanism is particularly relevant in cancer cells where ribosomal RNA synthesis is often upregulated .

Anticancer Activity

Several studies have documented the anticancer effects of quinazoline derivatives. For instance:

  • Cell Viability Assays : The MTT assay has been employed to demonstrate that 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol significantly reduces cell viability in various cancer cell lines by inducing apoptosis .
  • Western Blot Analysis : This technique has confirmed the activation of apoptotic pathways following treatment with the compound, highlighting its potential as a therapeutic agent against tumors .

Herbicidal Activity

The herbicidal potential of compounds related to 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol has also been explored:

  • Weed Inhibition Studies : Analogous compounds have shown effective pre-emergent herbicidal activity against various weed species such as Abutilon theophrasti and Amaranthus retroflexus, with over 60% inhibition reported at certain dosages .

Case Study on 2,4-Dichlorophenoxyacetic Acid (2,4-D) Poisoning

While not directly related to 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol, studies on 2,4-Dichlorophenoxyacetic acid (a related compound) provide insights into the toxicity and biological implications of chlorophenoxy compounds:

  • Acute Poisoning Incidents : Reports indicate severe poisoning cases from 2,4-D ingestion leading to multisystem organ failure. Symptoms included gastrointestinal distress and neurological impairment. Treatment involved supportive care and alkaline diuresis .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer MechanismDown-regulation of c-myc; activation of p53
Cell ViabilitySignificant reduction in cancer cell viability
Herbicidal Activity>60% inhibition of specific weed species
Toxicity Case StudySevere poisoning symptoms; treatment challenges

Q & A

Q. What are the key synthetic methodologies for preparing 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol, and how are intermediates monitored?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the quinazoline core (e.g., reacting aminobenzophenone derivatives with aldehydes) .
  • Mannich reactions for introducing substituents, such as dichlorophenoxy groups, via amine-formaldehyde intermediates .
  • Cyclization under acidic or basic conditions to finalize the heterocyclic structure.

Methodological Monitoring:

  • Thin-layer chromatography (TLC) for tracking reaction progress.
  • NMR spectroscopy (e.g., observing shifts for aromatic protons at δ 7.2–8.5 ppm) to confirm intermediate structures .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Answer: Key techniques include:

  • X-ray crystallography for resolving bond lengths and angles (e.g., C–C bond lengths of 1.36–1.48 Å and dihedral angles between aromatic rings) .
  • FT-IR spectroscopy to identify functional groups (e.g., phenolic O–H stretches at ~3200 cm⁻¹ and C–Cl vibrations at 600–800 cm⁻¹) .
  • NMR spectroscopy for regiochemical confirmation (e.g., coupling patterns in 1H^1H NMR for quinazoline protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Answer: Optimization strategies include:

  • Solvent selection (e.g., polar aprotic solvents like DMF for enhanced nucleophilicity) and temperature control (e.g., microwave-assisted synthesis for faster cyclization) .
  • Catalyst screening (e.g., Lewis acids like ZnCl₂ for Mannich reactions) .
  • Design of Experiments (DoE) to statistically evaluate factors like stoichiometry, pH, and reaction time .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Cross-validation using complementary techniques:
    • Compare X-ray-derived bond lengths with DFT-calculated values to address crystallographic ambiguities .
    • Use 13C^{13}C-NMR DEPT experiments to distinguish between overlapping signals in complex aromatic systems .
  • Computational modeling (e.g., Gaussian software) to predict NMR shifts or optimize molecular geometry .

Q. What strategies are employed to assess the compound’s biological activity and mechanism of action?

Answer:

  • In vitro enzyme assays (e.g., kinase inhibition studies using fluorescence-based readouts) .
  • Cell-based viability assays (e.g., MTT assays on cancer cell lines to evaluate cytotoxicity) .
  • Molecular docking simulations to predict binding interactions with target proteins (e.g., quinazoline derivatives binding to ATP pockets) .

Q. How are reaction intermediates stabilized during synthesis, and what are common pitfalls?

Answer:

  • Low-temperature conditions (–20°C to 0°C) for isolating unstable intermediates (e.g., Schiff bases).
  • Protecting groups (e.g., tert-butyldimethylsilyl for phenolic –OH) to prevent side reactions .
  • Pitfalls :
    • Hydrolysis of dichlorophenoxy groups under strongly acidic conditions.
    • Over-oxidation during cyclization steps, mitigated by inert atmospheres (N₂/Ar) .

Q. What computational tools are used to predict physicochemical properties or reactivity?

Answer:

  • Density Functional Theory (DFT) to calculate HOMO-LUMO gaps and predict redox behavior .
  • Molecular dynamics simulations to study solvation effects and stability in biological environments .
  • Software : Gaussian, ORCA, or VMD for visualizing electrostatic potential maps .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

Answer:

  • Systematic error checks : Ensure calibration of instruments (e.g., NMR referencing to TMS) .
  • Solvent effects : Compare DFT predictions in gas phase vs. solvent models (e.g., PCM in Gaussian) .
  • Dynamic effects : Account for temperature-dependent conformational changes in simulations .

Q. What methods validate the purity of the compound in complex mixtures?

Answer:

  • HPLC-MS with reverse-phase columns (C18) and ESI ionization for trace impurity detection.
  • DSC (Differential Scanning Calorimetry) to confirm melting point consistency and polymorphism absence .

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